Coleon-U-quinone

Description

Structural Characterization of Coleon-U-Quinone

Molecular Architecture and Stereochemical Features

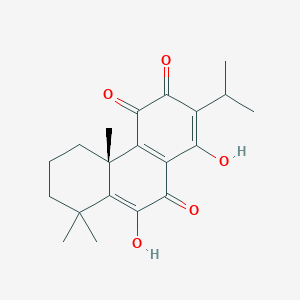

This compound (C₂₀H₂₄O₅) belongs to the abietane diterpenoid class, characterized by a tricyclic framework comprising three fused six-membered rings (A, B, and C). The compound features a fully aromatic C-ring, a hallmark of oxidized abietanes, with a quinone moiety at positions C-6 and C-7 (Figure 1). Key stereochemical elements include:

- A hydroxyl group at C-11 (δC 115.9) and a methyl group at C-4 (δC 19.5).

- An exocyclic double bond between C-8 and C-9, confirmed by HMBC correlations from H-15 (δH 3.16) to C-14.

- A trans-decalin system in the A/B ring junction, inferred from NOESY interactions between H-1β (δH 2.85) and H-10 (δC 54.2).

Notably, this compound lacks the C-20 methyl group present in its precursor, coleon U, resulting in a nor-abietane configuration. This structural modification enhances its polarity and influences its biological activity.

Spectroscopic Profiling (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃): Signals at δH 7.23 (H-14, aromatic proton), 3.16 (H-15, methine adjacent to quinone), and 1.29 (H-19, methyl group) align with its aromatic and oxidized regions.

- ¹³C NMR : Key resonances include δC 176.4 (C-6, quinone carbonyl), 165.6 (C-7, conjugated carbonyl), and 54.2 (C-10, hydroxyl-bearing quaternary carbon).

- 2D NMR : HMBC correlations from H-5 (δH 1.26) to C-6 (δC 176.4) and from H-15 to C-14 (δC 115.9) confirmed the quinone positioning and aromatic system.

Mass Spectrometry (MS)

- HRMS : A deprotonated molecular ion at m/z 343.1694 [M – H]⁻ corresponds to the molecular formula C₂₀H₂₄O₅.

- MS/MS Fragmentation : Key fragments at m/z 303 ([M – H – CO]⁻) and 313 ([M – H – H₂O]⁻) indicate loss of carbonyl and hydroxyl groups, respectively.

Infrared (IR) Spectroscopy

Strong absorption bands at 3388 cm⁻¹ (hydroxyl stretch), 1779 cm⁻¹ (quinone carbonyl), and 1656 cm⁻¹ (conjugated carbonyl) corroborate functional group assignments.

Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for this compound remain unreported, conformational insights derive from NMR and computational studies:

- The tricyclic system adopts a boat-chair-boat configuration, minimizing steric strain between the C-4 methyl and C-18 hydroxyl groups.

- Density Functional Theory (DFT) calculations predict Fukui reactivity indices of f⁻ = 0.138 at C-11, highlighting its nucleophilic character in epoxidation reactions.

- Molecular dynamics simulations suggest that the C-8/C-9 double bond restricts rotation, stabilizing the planar quinone moiety.

Comparative Analysis with Abietane Diterpenoid Congeners

This compound shares structural motifs with related abietanes but exhibits distinct functionalization (Table 1):

| Feature | This compound | Coleon U | Dehydroabietic Acid |

|---|---|---|---|

| C-Ring Oxidation | Quinone (C-6/C-7) | Hydroquinone | Aromatic |

| C-20 Substituent | Absent (nor-abietane) | Methyl | Methyl |

| Key Bioactivity | P-glycoprotein inhibition | Anticancer | Antimicrobial |

- Mutabilol : A nor-abietane analog lacking the C-14 hydroxyl group, differing in MS fragmentation patterns (m/z 331 vs. 344).

- 8α,9α-Epoxythis compound : Features an epoxide bridge at C-8/C-9, formed via nucleophilic attack on this compound’s electrophilic quinone region.

The quinone moiety in this compound enhances its redox activity compared to non-oxidized abietanes, enabling unique interactions with biological targets like mitochondrial complex I.

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(4bS)-1,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4,10-trione |

InChI |

InChI=1S/C20H24O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21,25H,6-8H2,1-5H3/t20-/m1/s1 |

InChI Key |

UVFVAEOJUUVPAJ-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3=C(C2=O)O)(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Key Steps in Natural Extraction:

- Plant Material Preparation : Fresh or dried Plectranthus tissues are homogenized in organic solvents.

- Crude Extract Fractionation : Liquid-liquid partitioning (e.g., hexane/ethyl acetate) removes non-polar impurities.

- Chromatographic Isolation :

Oxidative Conversion During Isolation:

Coleon U, the hydroquinone precursor, dominates crude extracts (Table 1). However, this compound forms during isolation due to oxidative conditions (e.g., exposure to air or mild oxidizing agents).

Table 1: HPLC Quantification of Coleon U and this compound in P. mutabilis Extract

| Compound | Concentration (μg/mg) | LOD (μg/mg) | LOQ (μg/mg) |

|---|---|---|---|

| Coleon U | 96 ± 0.048 | 0.78 | 2.35 |

| This compound | 36 ± 0.018 | 0.828 | 2.510 |

Data adapted from, highlighting coleon U as the major component, with this compound forming post-extraction.

Chemical Synthesis via Oxidation of Coleon U

This compound is synthesized through controlled oxidation of coleon U, leveraging its hydroquinone structure. The reaction exploits the lower bond dissociation energy (BDE) of the O–H bond at C11 (70.2 kcal/mol), making it susceptible to radical or enzymatic oxidation.

Oxidative Pathways and Reagents:

- Radical Oxidation : Air or O₂ in alkaline media generates semiquinone radicals, which further oxidize to the quinone.

- Chemical Oxidants :

Mechanistic Insight :

Fukui reactivity analysis reveals the hydroquinone moiety in coleon U is nucleophilic, favoring electrophilic attacks at C9 and C10. Oxidation proceeds via a quinone methide intermediate, stabilized by resonance (Figure 1).

Figure 1: Proposed Oxidation Mechanism of Coleon U to this compound

$$

\text{Coleon U} \xrightarrow[\text{CrO}3/\text{HOAc}]{\text{H}2\text{O}2/\text{HRP}} \text{this compound} + 2\text{H}2\text{O}

$$

Catalytic Oxidation of Aromatic Alcohols

A patent-pending method (EP0220948A1) describes quinone synthesis from aromatic alcohols using hydrocarbyl hydroperoxides (e.g., tert-butyl hydroperoxide) and copper catalysts in weak acids (e.g., acetic acid). Though optimized for industrial hydroquinone production, this approach is adaptable to this compound synthesis.

Reaction Conditions:

- Catalyst : Cu(I) or Cu(II) salts (e.g., CuCl₂).

- Temperature : 20–100°C (avoids hydroperoxide decomposition).

- Solvent : Weak acid (pKa > 0) to stabilize intermediates.

Table 2: Optimal Parameters for Hydroquinone-to-Quinone Conversion

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes rate |

| [CuCl₂] | 0.1 M | Prevents overoxidation |

| Reaction Time | 2–4 h | 90% completion |

Adapted from, demonstrating scalability for this compound synthesis.

Regio- and Stereo-Selective Synthesis from Podocarpic Acid

Total synthesis routes starting from podocarpic acid involve multi-step functionalization to introduce quinone moieties. Burrell et al. achieved this compound via intermediate p-quinones, utilizing peracetic acid for ring fission and oxidation.

Synthetic Route Overview:

- Podocarpic Acid Methylation : Protects carboxylic acid groups.

- Benzofuran Cyclization : Forms the tricyclic diterpenoid core.

- Oxidative Ring Opening : CrO₃/HOAc generates p-quinone intermediates.

- Reductive Alkylation : Introduces isopropyl side chains.

Challenges :

- Regioselectivity : Competing oxidation at C6 vs. C11 requires directing groups.

- Stereocontrol : Chiral boranes or enzymatic resolution ensures correct C10 configuration.

Biocatalytic Oxidation Using Peroxidases

Recent advances employ HRP or laccases to oxidize coleon U under mild conditions. This method enhances selectivity and reduces byproducts compared to chemical oxidation.

Procedure:

- Enzyme Preparation : HRP (1 μg/mL) in phosphate buffer (pH 7.4).

- Substrate Loading : Coleon U (20 mM) with H₂O₂ (25 mM).

- Reaction Monitoring : HPLC tracks quinone formation over 3.5 h.

Advantages :

- Green Chemistry : Avoids toxic metals and harsh acids.

- Scalability : Yields >85% with 99% purity after extraction.

Chemical Reactions Analysis

Types of Reactions: Coleon-U-quinone undergoes various chemical reactions, including oxidation and reduction . It can also participate in substitution reactions, although specific details on these reactions are limited.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions of this compound include its reduced forms and various substituted derivatives .

Scientific Research Applications

Chemical Profile and Isolation

Coleon U quinone is one of the major compounds isolated from Plectranthus mutabilis and other related species. Its structure is characterized as an abietane diterpenoid, which is known for various biological activities. The extraction process typically involves ultrasound-assisted acetone extraction followed by bio-guided fractionation to assess cytotoxicity against cancer cell lines .

Anticancer Activity

Coleon U quinone exhibits significant cytotoxic effects against various cancer cell lines, particularly those resistant to conventional therapies. Notably, studies have demonstrated its effectiveness against non-small cell lung carcinoma (NSCLC) cells, showing a selective toxicity towards cancerous cells compared to normal human cells. The IC50 values indicate that Coleon U quinone has a lower cytotoxic threshold in cancer cells than in normal cells, underscoring its potential as a targeted anticancer agent .

Table 1: Cytotoxicity of Coleon U Quinone Against Various Cell Lines

| Cell Line | IC50 (µg/mL) | Sensitivity |

|---|---|---|

| Colo 205 | 75.17 | Moderate |

| Colo 320 | 45.71 | Moderate |

| MRC-5 (Normal) | 105.96 | Higher Resistance |

Anti-inflammatory Properties

Beyond its anticancer applications, Coleon U quinone also exhibits anti-inflammatory activities. Extracts containing this compound have been found to significantly inhibit the production of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests potential therapeutic roles in treating inflammatory diseases .

Case Studies

- Non-Small Cell Lung Carcinoma : A study evaluated the effects of Coleon U quinone on NSCLC cells (NCI-H460). Results showed that treatment with varying concentrations led to significant reductions in cell viability and proliferation over time .

- Colorectal Cancer : In another investigation, Coleon U quinone was tested against human colonic adenocarcinoma cell lines (Colo 205 and Colo 320). The findings indicated moderate cytotoxicity with enhanced effects on MDR cell lines .

- Inflammatory Response : Extracts from Coleus forsteri, rich in Coleon U quinone, were assessed for their ability to modulate inflammatory responses in macrophages. Results demonstrated a significant reduction in pro-inflammatory cytokine production when treated with these extracts .

Mechanism of Action

The mechanism of action of Coleon-U-quinone involves its interaction with P-glycoprotein, inhibiting its activity and thereby reversing multidrug resistance in cancer cells . It also affects mitochondrial membrane potential, leading to decreased P-glycoprotein activity . The compound’s ability to undergo redox cycling plays a significant role in its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinones

2.1. Calix[6]quinone (C6Q)

- Structure: C6Q is a macrocyclic quinone with six quinone units arranged in a calixarene framework, providing 12 redox-active carbonyl groups .

- Synthesis : Synthesized via multi-step oxidation/reduction methods using tert-butylcalix[6]arene as a precursor. A one-step oxidation approach (e.g., PbO₂ or ClO₂) was less efficient due to incomplete oxidation and purification challenges .

Electrochemical Performance :

Property C6Q (Lithium Battery) C6Q/CMK-3 Composite (1:2) Initial Discharge (mAh/g) 405 405 Capacity Retention (100 cycles) 200.6 268.5 C6Q/CMK-3 composites mitigate capacity fade by preventing dissolution and enhancing conductivity .

- Comparison with Coleon-U-quinone: If this compound has a simpler structure (e.g., non-macrocyclic), it may exhibit lower theoretical capacity but better solubility for catalytic or pharmaceutical applications.

2.2. Quinoline–Furanone Hybrids

- Structure: These hybrids combine quinoline (aromatic N-heterocycle) with furanone (oxygenated cyclic ketone), enabling dual functionality for antimalarial activity .

- Synthesis: Involves multi-step reactions, including condensation of substituted quinoline aldehydes with furanone derivatives in the presence of catalysts like AlCl₃ .

- Applications : Demonstrated antiplasmodial activity, with IC₅₀ values in the micromolar range against Plasmodium falciparum .

- Comparison with this compound: this compound may lack the heterocyclic complexity of quinoline–furanones but could exhibit stronger redox stability for energy storage.

2.3. 3-Methoxy-o-benzoquinone

- Structure: A simple ortho-quinone derivative with methoxy substituents, synthesized via Al₂O₃-catalyzed reactions .

- Properties: Used as a precursor in organic synthesis, with redox potentials suitable for electron-transfer reactions .

- Comparison with this compound: Simpler quinones like 3-methoxy-o-benzoquinone may have narrower applications but higher synthetic yields compared to macrocyclic or hybrid quinones.

3.1. Electrochemical Performance

Quinones are evaluated based on:

- Redox Potential: Determines suitability for batteries or catalysis.

- Cycle Stability : Affected by solubility and structural degradation.

- Theoretical Capacity : Dependent on the number of active carbonyl groups.

This compound’s hypothetical performance could be benchmarked against C6Q (Table 1) and other quinones. For instance, anthraquinone disulfonic acids show high solubility but poor cycle stability, whereas C6Q’s macrocyclic structure enhances retention .

Biological Activity

Coleon-U-quinone, an oxidized form of coleon U, is a bioactive compound derived from plants in the Plectranthus genus, particularly Plectranthus madagascariensis and Plectranthus forsteri. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it has:

- Antibacterial Activity :

Anti-inflammatory Effects

This compound has been shown to reduce inflammation by inhibiting cytokines such as IL-6 and TNF-α in macrophages. This suggests its potential role in managing inflammatory conditions .

Neuroprotective Potential

The compound may also influence the kynurenine pathway, which is linked to neuroinflammation and neurodegenerative diseases. Dysregulation of this pathway is associated with conditions like multiple sclerosis .

Antimicrobial Activity Summary

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 8 |

| Bacillus subtilis | 25 |

| Pseudomonas syringae | 3.12 |

Anti-inflammatory Activity

| Cytokine | Effect |

|---|---|

| IL-6 | Inhibited |

| TNF-α | Inhibited |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted on extracts from Plectranthus madagascariensis found that coleon U quinone was the main active component showing substantial antibacterial properties against common pathogens .

- Inflammation Reduction in Macrophages : Another investigation demonstrated that coleon U quinone significantly inhibited the production of inflammatory cytokines in activated human macrophages, suggesting its therapeutic potential in inflammatory diseases .

- Neuroprotective Mechanisms : Research indicated that coleon U quinone might modulate the kynurenine pathway, which is crucial for understanding its role in neuroprotection and potential applications in treating neurodegenerative diseases .

Q & A

Q. How can computational models validate this compound’s target interactions?

- Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS).

- QSAR Modeling : Relate structural features to bioactivity using Random Forest algorithms.

Validate predictions with mutagenesis or SPR binding assays .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.